Europium(3+);trisulfate;hydrate

Overview

Description

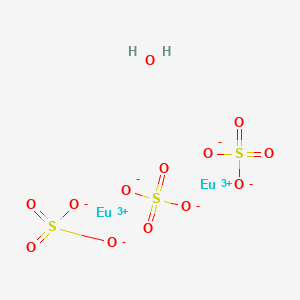

Europium(3+);trisulfate;hydrate is a compound with the molecular formula Eu2H2O13S3 and a molecular weight of 610.1 g/mol. It is used in various applications due to its unique properties .

Synthesis Analysis

Europium(III) complexes have been synthesized using various methods. For instance, europium(III) complexes with ligands bearing benzimidazole groups were synthesized and characterized by FT-IR, UV–Vis, 1 H-NMR, and elemental analysis . Another method involved the solvent-assisted grinding method, which used a main ligand and secondary ligands .Chemical Reactions Analysis

Europium reacts readily with dilute sulfuric acid, forming Eu(III) ions and hydrogen gas . It also reacts with air, halogens, and water, forming various compounds .Physical And Chemical Properties Analysis

Europium is the least dense, the softest, and the most volatile member of the lanthanide series. The pure metal is silvery, but after even a short exposure to air it becomes dull, because it readily oxidizes in air to form Eu(OH)2·H2O .Scientific Research Applications

Spectroscopic Properties and Luminescence

Europium(III), with its strong luminescence particularly in the red spectral region, is of significant interest for both theoretical and practical applications. The energy level structure, transition intensities, and decay times of excited states of Europium(III) have been extensively studied, making it a valuable probe for site symmetry determination in various host matrices. The luminescence properties are enhanced by certain ligands, such as dimethyl sulfoxide, indicating Europium(III)'s potential in designing luminescent materials (Binnemans, 2015; Brito et al., 2000).

Crystal Field Perturbation Studies

The Europium(III) ion's response to crystal-field perturbations in various host matrices provides insights into the electronic configurations and symmetry of the sites occupied by Europium ions. These studies are crucial for understanding the interaction between the Europium ions and their surrounding lattice, with implications for material design in photonics and other areas of materials science (Ahmed et al., 2003).

Coordination Chemistry and Complex Formation

Europium(III) forms various complexes with diketonates and other ligands, exhibiting distinct photoluminescent properties. The coordination environment, such as the substitution of water molecules by specific ligands, can significantly influence Europium(III)'s luminescence, offering pathways to tailor materials for specific optical applications (Biju et al., 2006).

Environmental and Waste Management Applications

Studies on the sorption mechanisms of Europium on various substrates, such as calcium silicate hydrate phases of hydrated cement, reveal its potential in waste management and environmental remediation. Understanding the interactions of Europium with these materials aids in predicting the behavior of trivalent radionuclides in radioactive waste repositories, which is crucial for safe waste disposal practices (Pointeau et al., 2001).

Material Science and Optoelectronics

The incorporation of Europium(III) into various host materials, such as alkali sulfates, enhances luminescent properties and enables the development of new types of storage phosphors for X-ray and optoelectronic devices. The ability to control Europium's valency and its luminescent behavior under different conditions opens new avenues in the design of advanced materials for optoelectronic applications (Upadeo & Moharil, 1996; Robinson et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Europium(3+);trisulfate;hydrate, also known as Europium(III) sulfate dihydrate, is a compound that primarily targets the luminescent properties of materials . It is often used in the synthesis of various complexes due to its ability to emit light when excited . This property makes it a valuable component in optoelectrical devices and semiconductors .

Mode of Action

The mode of action of this compound involves the transfer of energy absorbed by organic ligands to the europium ions through the 'antenna effect’ . This energy transfer results in the emission of light, a process known as luminescence . The intensity of this luminescence is influenced by the europium ion’s interaction with its surroundings .

Biochemical Pathways

This compound affects the photophysical properties of the materials it is incorporated into . When excited at specific wavelengths, the europium ions emit light, affecting the energy bandgap value and Urbach energy of the material . These changes can influence the performance of optoelectrical devices and semiconductors .

Pharmacokinetics

This solubility can impact the compound’s bioavailability and its distribution within a system .

Result of Action

The primary result of this compound’s action is the emission of light when the europium ions are excited . This luminescence can be manipulated to produce light of different colors, making this compound a valuable component in various light-emitting applications . Additionally, europium ions have shown potential in promoting bone growth, indicating possible applications in regenerative medicine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the luminescence properties of europium ions can be affected by the pH and the presence of other ions in the solution . Furthermore, the compound’s interaction with organic ligands can also impact its luminescent properties .

Biochemical Analysis

Biochemical Properties

Europium(3+);trisulfate;hydrate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with metallothioneins, which are proteins that bind heavy metals through the thiol groups of their cysteine residues. The interaction between this compound and metallothioneins involves the chelation of europium ions, which can displace essential cations and affect the protein’s homeostatic function . Additionally, this compound can interact with antioxidant enzymes, leading to the overexpression of genes encoding these enzymes as a response to oxidative stress .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. In eukaryotic microorganisms such as Tetrahymena thermophila, exposure to this compound induces oxidative stress, which is mitigated by the overexpression of antioxidant enzymes . This compound also influences lipid metabolism and autophagy, as evidenced by the fusion of lipid droplets with europium-containing vacuoles and the bioaccumulation of europium in these vacuoles . Furthermore, this compound can affect cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can form complexes with organic anions such as ethylenediaminetetraacetate and diethylenetriaminepentaacetate, which enhance its fluorescence properties and crystal field splitting . These interactions do not involve energy transfer from the ligand to the europium ion but rather result in a hundredfold increase in fluorescence intensity due to chelation . Additionally, this compound can interact with metallothioneins, displacing essential cations and affecting the protein’s function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important considerations for its use in biochemical research. Studies have shown that the compound can undergo phase and morphology conversion after calcination treatment, resulting in changes in its photoluminescence characteristics . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and affect cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound can enhance fluorescence and imaging capabilities without causing significant toxicity . At higher doses, this compound may induce oxidative stress and disrupt cellular homeostasis, leading to adverse effects . It is essential to determine the optimal dosage to balance the compound’s beneficial properties with its potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound can interact with enzymes and cofactors involved in the metabolism of sulfur compounds, affecting metabolic flux and metabolite levels . Additionally, this compound can influence lipid metabolism and autophagy, as evidenced by its effects on lipid droplets and vacuoles .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can be internalized by cells through processes such as macropinocytosis and accumulate in specific cellular compartments . This compound can also interact with transporters and binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be localized in vacuoles, where it undergoes bioaccumulation and potential biomineralization to europium phosphate . Additionally, this compound can target mitochondria, allowing for selective staining and imaging of these organelles

Properties

IUPAC Name |

europium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSAFKHTFWICCJ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583546 | |

| Record name | Europium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20814-06-6 | |

| Record name | Europium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)